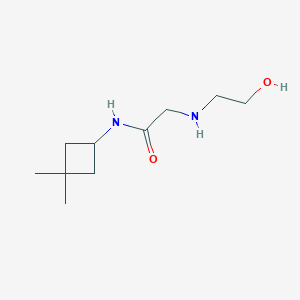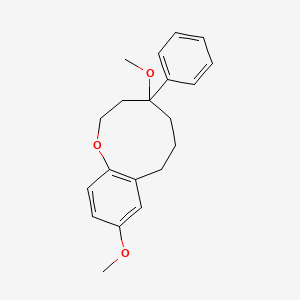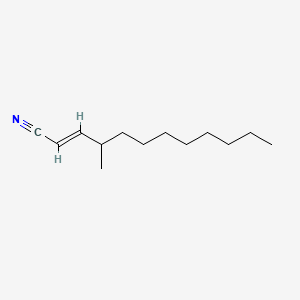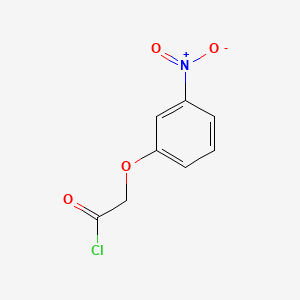
(3-Nitrophenoxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitrophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of acetic acid and is characterized by the presence of a nitrophenoxy group attached to an acetyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
(3-Nitrophenoxy)acetyl chloride can be synthesized through the reaction of (3-nitrophenoxy)acetic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:
(3-Nitrophenoxy)acetic acid+Thionyl chloride→(3-Nitrophenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
On an industrial scale, this compound can be produced using similar methods but with larger quantities of reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Nitrophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form (3-nitrophenoxy)acetic acid and hydrogen chloride.
Reduction: Can be reduced to (3-aminophenoxy)acetyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Hydrolysis: Performed in aqueous conditions, often at room temperature.
Reduction: Conducted in anhydrous conditions with a suitable reducing agent.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
(3-Nitrophenoxy)acetic acid: Formed from hydrolysis.
(3-Aminophenoxy)acetyl chloride: Formed from reduction.
科学的研究の応用
(3-Nitrophenoxy)acetyl chloride has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical research: Employed in the development of potential drug candidates.
Material science: Utilized in the preparation of functionalized materials and polymers.
Biological studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of (3-Nitrophenoxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride moiety is highly reactive and can readily undergo nucleophilic substitution reactions. The nitrophenoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
Similar Compounds
- (4-Nitrophenoxy)acetyl chloride
- (2-Nitrophenoxy)acetyl chloride
- (3-Aminophenoxy)acetyl chloride
Uniqueness
(3-Nitrophenoxy)acetyl chloride is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. The presence of the nitro group in the meta position can affect the electronic properties of the compound, making it distinct from its ortho and para counterparts.
特性
CAS番号 |
40257-02-1 |
|---|---|
分子式 |
C8H6ClNO4 |
分子量 |
215.59 g/mol |
IUPAC名 |
2-(3-nitrophenoxy)acetyl chloride |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-2-6(4-7)10(12)13/h1-4H,5H2 |
InChIキー |
MQMKJILTEHLNTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


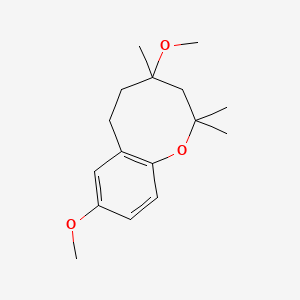
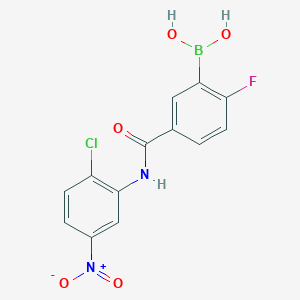
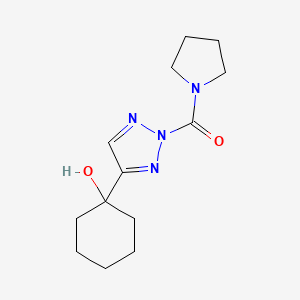
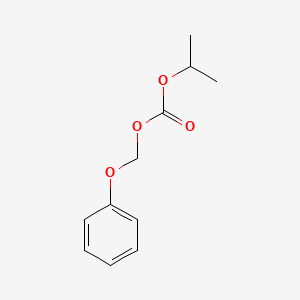
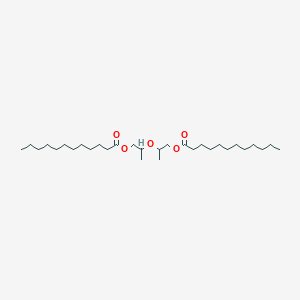
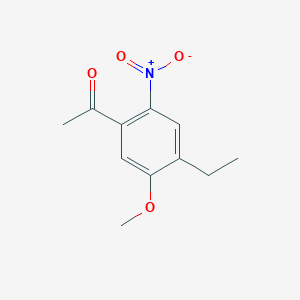

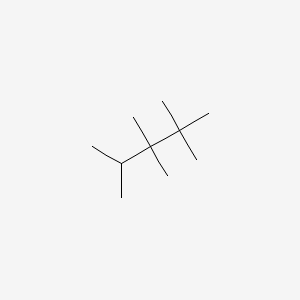
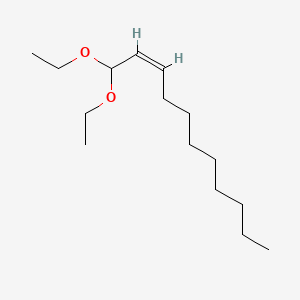

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
